molecular formula C10H11ClN2O2 B14898976 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile

Cat. No.: B14898976
M. Wt: 226.66 g/mol
InChI Key: ZFPVCCLIHOPCTE-UHFFFAOYSA-N
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Description

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 4-position and a 1,3-dihydroxypropan-2-ylamino group at the 2-position. The diol moiety in the amino side chain confers hydrophilic properties, distinguishing it from many analogs with non-polar substituents.

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

4-chloro-2-(1,3-dihydroxypropan-2-ylamino)benzonitrile

InChI

InChI=1S/C10H11ClN2O2/c11-8-2-1-7(4-12)10(3-8)13-9(5-14)6-15/h1-3,9,13-15H,5-6H2

InChI Key

ZFPVCCLIHOPCTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(CO)CO)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1,3-dihydroxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Lipophilicity and Solubility

Lipophilicity (logD/p) and solubility are critical determinants of bioavailability. The following analogs highlight structural variations and their impacts:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Findings Reference
Target Compound 1,3-dihydroxypropan-2-ylamino C₁₀H₁₂ClN₃O₂ 257.67 (calc.) High hydrophilicity due to diol group -
4-Chloro-2-[(oxan-4-yl)amino]benzonitrile Oxan-4-yl (tetrahydropyranyl) C₁₁H₁₃ClN₂O 240.69 Increased lipophilicity (logD ~2.5)
4-Chloro-2-[[3-(cyanomethoxy)phenyl]methylamino]benzonitrile Cyanomethoxy-phenylmethylamino C₁₆H₁₂ClN₃O 297.74 Moderate logD (~3.1); nitrile enhances stability
4-Chloro-2-[(2-methyl-1-phenylpropyl)amino]benzonitrile 2-Methyl-1-phenylpropylamino C₁₇H₁₇ClN₂ 284.78 High lipophilicity (logD ~4.0)
4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile 5-Oxopyrrolidin-3-ylamino C₁₁H₁₀ClN₃O 235.67 Intermediate logD (~1.8); amide resonance

Key Observations :

  • The diol group in the target compound reduces logD significantly compared to analogs with alkyl or aryl substituents (e.g., 2-methyl-1-phenylpropylamino in ).
  • The oxan-4-yl group () introduces moderate lipophilicity, balancing solubility and membrane permeability.
  • Cyanomethoxy groups () contribute to stability but may reduce metabolic clearance.
Reversed Amidine Analogs (e.g., Compound 15 in )

A reversed amidine analog (15) synthesized from 4-chloro-2-(chloromethyl)-1-methoxybenzene showed a 10-fold drop in GPR103 antagonist activity compared to its non-reversed counterpart. This underscores the sensitivity of charge topology in receptor binding .

Quinazoline Derivatives ()

Quinazoline analogs, such as 4-chloro-2-(pyridin-3-yl)quinazoline, demonstrate that heterocyclic substituents (e.g., pyridinyl) enhance β-glucocerebrosidase modulation. The benzonitrile group in these derivatives stabilizes interactions via π-stacking .

Pyrimidine-Benzonitrile Hybrids ()

4-((6-Chloro-2-phenylpyrimidin-4-yl)amino)benzonitrile derivatives exhibit ABCG2 inhibition. Substitution with aminophenol groups at the 6-position improves potency, suggesting the benzonitrile moiety synergizes with pyrimidine pharmacophores .

Stability and Reactivity

  • Diazenyl Derivatives (): Compounds like 4-Chloro-2-[2-[4-[(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]benzonitrile (CAS 72968-68-4) may exhibit photolability due to the diazenyl group, unlike the target compound’s stable diol-amino linkage.
  • Hydrochloride Salts (): Analogs with hydrochloride salts (e.g., 3-(3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride) show enhanced solubility but may hydrolyze under acidic conditions.

Biological Activity

4-Chloro-2-((1,3-dihydroxypropan-2-yl)amino)benzonitrile is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}ClN3_{3}O2_{2}
  • Molecular Weight : 229.67 g/mol

This compound features a chloro group and an amino group attached to a benzonitrile core, which is crucial for its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer proliferation.
  • Antioxidant Properties : It may exert protective effects against oxidative stress by scavenging free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that it can modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Biological Activity Studies

Several studies have documented the biological activities of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy.
Antioxidant ActivityExhibited significant free radical scavenging activity in vitro.
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in cell culture models.

Case Studies

  • Cancer Treatment : In a study involving cancer cell lines, this compound showed promising results in inhibiting tumor growth by targeting metabolic pathways essential for cancer cell survival.
  • Inflammation Models : Animal models of inflammation indicated that this compound could significantly reduce swelling and pain associated with inflammatory responses.

Safety and Toxicology

Toxicological assessments indicate that derivatives of this compound may pose risks if not properly managed. Studies have highlighted the importance of evaluating the safety profile before clinical application.

Table 2: Toxicity Profile Overview

Toxicity TypeFinding
Acute ToxicityPotentially harmful if ingested or absorbed through skin .
Skin IrritationCauses irritation upon contact .
Long-term EffectsInsufficient data on chronic exposure effects .

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